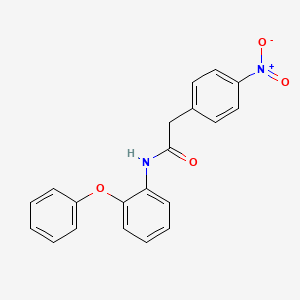![molecular formula C15H23N3O B5806046 N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5806046.png)
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide, also known as NEPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NEPA is a member of the piperazine family of compounds, which have been found to have various biological activities. In
作用機序
The mechanism of action of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory mediators. In vivo studies have shown that N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide can reduce the growth of tumors in mice and improve the survival rate of mice with cancer. N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has also been found to have analgesic properties, making it a potential candidate for the treatment of pain.
実験室実験の利点と制限
One advantage of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide for lab experiments is its relatively low toxicity compared to other anticancer agents. N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has also been found to have good stability and solubility in water, making it easy to use in experiments. However, one limitation of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide is its low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of the potential of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide and to optimize its pharmacokinetic properties for use in vivo.
Conclusion
In conclusion, N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide is a chemical compound with potential therapeutic applications in various fields of scientific research. Its anticancer and anti-inflammatory properties make it a promising candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide and to optimize its pharmacokinetic properties for use in vivo.
合成法
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide can be synthesized through a multi-step process involving the reaction of 4-(chloromethyl)benzonitrile with 4-ethylpiperazine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has been found to have potential therapeutic applications in various fields of scientific research. One area of interest is its use as an anticancer agent. Studies have shown that N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide can induce apoptosis in cancer cells by activating the caspase-3 pathway. N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-17-8-10-18(11-9-17)12-14-4-6-15(7-5-14)16-13(2)19/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBKNJKLEPMFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262263 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805970.png)
![2-methoxy-6-methyl-3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5805977.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B5805983.png)
![4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5805989.png)

![N''-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5806015.png)
![N-{4-[(2-benzyl-4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5806036.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5806038.png)
![2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5806053.png)



![ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5806079.png)
